![molecular formula C8H18O B1330359 3-Ethyl-2-methyl-3-pentanol CAS No. 597-05-7](/img/structure/B1330359.png)
3-Ethyl-2-methyl-3-pentanol
Overview
Description
3-Ethyl-2-methyl-3-pentanol is an organic compound with the molecular formula C8H18O . It is also known by other names such as 2-Methyl-3-ethyl-3-pentanol .
Molecular Structure Analysis
The molecular weight of 3-Ethyl-2-methyl-3-pentanol is 130.2279 . The IUPAC Standard InChI is InChI=1S/C8H18O/c1-5-8(9,6-2)7(3)4/h7,9H,5-6H2,1-4H3 . The 3D structure of the compound can be viewed using Java or Javascript .Scientific Research Applications
Thermophysical Property Analysis
3-Ethyl-2-methyl-3-pentanol: has been studied for its thermophysical properties, particularly in combination with short-chain alcohols. Research has shown that it exhibits consistent negative excess molar volumes and positive viscosity deviations when mixed with alcohols like 1-propanol to 1-hexanol. These findings are significant for understanding molecular interactions and are applicable in industries where alcohol mixtures are used, such as pharmaceuticals and biofuels .
Solvent Applications in Pharmaceuticals
In the pharmaceutical industry, 3-Ethyl-2-methyl-3-pentanol is valued for its solvent properties. It aids in the formulation of complex drug compounds and enhances the delivery of active ingredients. Its ability to dissolve various substances makes it a key component in creating effective medicinal products .
Biofuel Production
This compound plays a role in the development of biofuels. Its properties can improve fuel efficiency and contribute to the reduction of greenhouse gas emissions. By optimizing the combustion process, 3-Ethyl-2-methyl-3-pentanol helps in creating more sustainable energy solutions .
Material Science: Polymers and Resins
In material science, 3-Ethyl-2-methyl-3-pentanol is utilized in the production of polymers and resins. It acts as a reaction medium or modifying agent, enhancing material characteristics such as flexibility and resistance to environmental stress .
Hydrogen Bonding Efficiency
The compound’s structure allows for efficient hydrogen bonding when mixed with shorter-chain 1-alkanols. This efficiency is crucial for applications that rely on strong molecular interactions, such as in the creation of certain types of plastics or other synthetic materials .
Use as a Volatile Marker
3-Ethyl-2-methyl-3-pentanol: has been used as a volatile marker in various scientific studies. This application is important for tracking the presence of substances in complex mixtures or environments, such as in atmospheric studies or in the analysis of chemical reactions .
Safety and Hazards
Safety measures for handling 3-Ethyl-2-methyl-3-pentanol include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
As an alcohol, it may interact with various biological molecules and structures, including proteins and cell membranes .
Mode of Action
Alcohols generally interact with their targets through hydrogen bonding and hydrophobic interactions . They can alter the spatial relation between the hydrophobic agonist binding site and the allosteric site .
Biochemical Pathways
Alcohols can influence a variety of biochemical pathways, often by interacting with enzymes or other proteins involved in these pathways .
Pharmacokinetics
As an alcohol, it is likely to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Alcohols can have a variety of effects at the molecular and cellular level, often disrupting normal cellular function and leading to cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Ethyl-2-methyl-3-pentanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and reactivity .
properties
IUPAC Name |
3-ethyl-2-methylpentan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-8(9,6-2)7(3)4/h7,9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHIJUVUPKCGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208404 | |
Record name | 3-Ethyl-2-methyl-3-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
597-05-7 | |
Record name | 3-Ethyl-2-methyl-3-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-2-methyl-3-pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-ethyl-3-pentanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethyl-2-methyl-3-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pentanol, 3-ethyl-2-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Ethyl-2-methyl-3-pentanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94JTA6R5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-ethyl-2-methyl-3-pentanol influence its tendency to form dimers?
A1: The molecular structure of 3-ethyl-2-methyl-3-pentanol plays a key role in its dimerization. The presence of a hydroxyl (-OH) group enables the formation of hydrogen bonds. Specifically, the bulky ethyl and methyl groups surrounding the hydroxyl group create steric hindrance, hindering the formation of higher-order oligomers [, ]. This steric effect favors the formation of cyclic dimers, where two 3-ethyl-2-methyl-3-pentanol molecules are linked by two hydrogen bonds, forming a stable eight-membered ring structure.
Q2: How was infrared (IR) spectroscopy used to study the dimerization of 3-ethyl-2-methyl-3-pentanol?
A2: IR spectroscopy proved to be a valuable tool for investigating the monomer-dimer equilibrium of 3-ethyl-2-methyl-3-pentanol in a non-polar solvent like tetrachloroethylene (also known as tetrachloroethylene) [, ]. The researchers identified distinct IR absorption bands corresponding to the stretching vibrations of the O-H bond in the monomeric and dimeric forms. By analyzing the changes in the intensities of these bands at different concentrations and temperatures, they could determine the dimerization constant (K), which quantifies the equilibrium between monomers and dimers. Additionally, the enthalpy and entropy changes associated with dimerization were calculated using the van't Hoff equation, providing insights into the thermodynamics of this process.
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